molecular formula C12H10N2 B6314962 6-Ethynyl-N-methylquinolin-2-amine CAS No. 1956354-68-9

6-Ethynyl-N-methylquinolin-2-amine

Cat. No.: B6314962
CAS No.: 1956354-68-9
M. Wt: 182.22 g/mol
InChI Key: NHTPYROHUBVINY-UHFFFAOYSA-N
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Description

6-Ethynyl-N-methylquinolin-2-amine is a chemical compound with the molecular formula C12H10N2 and a molecular weight of 182.22 g/mol It is characterized by the presence of an ethynyl group at the 6th position and a methyl group at the nitrogen atom of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of 6-Ethynyl-N-methylquinolin-2-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Ethynyl-N-methylquinolin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of the quinoline ring can produce tetrahydroquinoline derivatives.

Scientific Research Applications

6-Ethynyl-N-methylquinolin-2-amine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethynyl-N-methylquinolin-2-amine is unique due to the presence of both the ethynyl and N-methyl groups, which confer specific chemical and biological properties. The ethynyl group enhances its ability to participate in π-π interactions, while the N-methyl group can modulate its binding affinity to molecular targets.

Properties

IUPAC Name

6-ethynyl-N-methylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-3-9-4-6-11-10(8-9)5-7-12(13-2)14-11/h1,4-8H,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTPYROHUBVINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C=C1)C=C(C=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292026
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956354-68-9
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956354-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinamine, 6-ethynyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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